4-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-methyl-1,4-oxazinan-4-ium iodide
Overview
Description
4-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-methyl-1,4-oxazinan-4-ium iodide is a complex organic compound known for its unique chemical structure and properties. This compound features a benzodioxin ring, a chlorinated aromatic system, and an oxazinanium ion, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-methyl-1,4-oxazinan-4-ium iodide typically involves multiple steps:
Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxin ring.
Oxazinanium Ion Formation: The oxazinanium ion is formed by reacting the benzodioxin derivative with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-methyl-1,4-oxazinan-4-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions but may include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
4-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-methyl-1,4-oxazinan-4-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-methyl-1,4-oxazinan-4-ium iodide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-methyl-1,4-oxazinan-4-ium chloride
- 4-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-methyl-1,4-oxazinan-4-ium bromide
Uniqueness
Compared to similar compounds, 4-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-methyl-1,4-oxazinan-4-ium iodide may exhibit unique properties due to the presence of the iodide ion, which can influence its reactivity, solubility, and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-methylmorpholin-4-ium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClNO3.HI/c1-16(2-4-17-5-3-16)8-11-6-13(15)7-12-9-18-10-19-14(11)12;/h6-7H,2-5,8-10H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDJALFZWXWGIA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CC2=CC(=CC3=C2OCOC3)Cl.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClINO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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